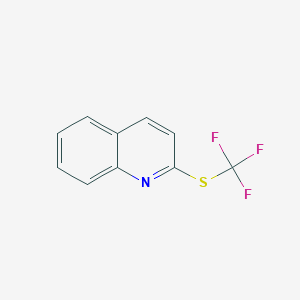

2-((Trifluoromethyl)thio)quinoline

Description

Significance of the Quinoline (B57606) Heterocycle in Organic and Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone in synthetic and medicinal chemistry. frontiersin.orgresearchgate.net This structural motif is prevalent in a wide array of natural products, most notably alkaloids, and forms the core of numerous commercially available drugs. frontiersin.orgrsc.org Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antimalarial, and antiviral properties. rsc.orgnih.govnih.gov

The versatility of the quinoline ring allows for functionalization at various positions, which significantly influences its biological and chemical properties. frontiersin.orgresearchgate.net This adaptability has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov For instance, the anti-malarial drug quinine (B1679958) and the antibacterial agent ciprofloxacin (B1669076) both feature the quinoline core, highlighting its historical and ongoing importance in medicine. rsc.org The development of efficient synthetic methods, including transition-metal-catalyzed reactions, has further expanded the chemical space accessible to chemists, allowing for the creation of extensive libraries of quinoline derivatives for biological screening and materials science applications. frontiersin.orgchim.it

The Pervasiveness and Synthetic Utility of Trifluoromethylthio (-SCF3) Moieties

In parallel with the exploration of heterocyclic scaffolds, the strategic incorporation of fluorine-containing functional groups has become a powerful tool in modern chemistry. The trifluoromethylthio (-SCF3) group, in particular, has garnered substantial attention in the design of pharmaceuticals and agrochemicals. unimi.it This is attributed to its unique combination of physicochemical properties.

The -SCF3 group is characterized by its high lipophilicity and strong electron-withdrawing nature. unimi.itiris-biotech.de Its Hansch lipophilicity parameter (π) of 1.44 is significantly high, suggesting that its inclusion in a molecule can enhance membrane permeability, a crucial factor for the bioavailability of a drug. iris-biotech.denih.gov This increased lipophilicity can also lead to greater metabolic stability. unimi.itiris-biotech.de The potent electron-withdrawing effect of the -SCF3 group can modulate the electronic properties of the parent molecule, influencing its reactivity and interactions with biological targets. unimi.it The development of shelf-stable and reactive electrophilic trifluoromethylthiolating reagents has made the late-stage introduction of this group into complex molecules more accessible, furthering its application in drug discovery and development. nih.gov

Rationale for Focused Academic Inquiry into 2-((Trifluoromethyl)thio)quinoline Derivatives

The combination of the quinoline scaffold and the trifluoromethylthio group at the 2-position creates a molecule, this compound, that is of specific interest to researchers. The rationale for this focused inquiry stems from the synergistic potential of combining a biologically validated heterocycle with a functionally potent substituent.

Research into trifluoromethylated quinolines has shown that the position of the trifluoromethyl group is critical. For instance, studies on 2-trifluoromethylquinolines have explored various synthetic strategies, indicating an active interest in this particular substitution pattern. researchgate.netclockss.org The synthesis of derivatives such as 2-chloro-3-trifluoromethylthioquinolines has been a subject of study, serving as precursors for more complex chiral tetrahydroquinolines. chim.it The presence of the trifluoromethyl group can significantly enhance the biological activity of the quinoline core, as seen in derivatives exhibiting antifungal or antibacterial properties. researchgate.netmdpi.com

Data on Related Quinolone Derivatives

The following table presents data on the antibacterial activity of synthesized trifluoromethyl-substituted quinolone-hydantoin hybrids.

| Compound | R | R1 | R2 | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) |

| S. aureus | P. aeruginosa | ||||

| 19a | H | H | H | >100 | >100 |

| 19b | H | H | F | >100 | >100 |

| 19c | H | H | Propene | 50 | 50 |

| 19d | H | H | Phenyl | >100 | >100 |

| Chloramphenicol | 50 | >100 | |||

| Data sourced from a study on trifluoromethylated quinolone-hydantoin hybrids. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NS |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)quinoline |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI Key |

HRHONTAOYWTKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Thio Quinoline and Analogues

Strategies for Regioselective Introduction of the Trifluoromethylthio Group

The precise placement of the trifluoromethylthio group on the quinoline (B57606) ring is crucial for modulating its properties. Chemists have devised several strategies, broadly categorized as nucleophilic, electrophilic, and free-radical approaches, alongside transition-metal-catalyzed C-H functionalization, to achieve this regioselectivity.

Nucleophilic trifluoromethylthiolation involves the use of a nucleophilic "CF3S-" source to attack an electrophilic position on the quinoline ring. One effective method involves the activation of the quinoline ring to facilitate nucleophilic attack. For instance, a regioselective C-H trifluoromethylthiolation of six-membered heteroaromatic compounds, including quinolines, has been developed. researchgate.net This method relies on the electrophilic activation of the heteroaromatic ring, enabling a nucleophilic attack by a CF3S source. The presence of an additive like 2,4-dinitrobenzenesulfonyl chloride is key to the success of this regioselective transformation, which proceeds in good yields and with good functional group tolerance. researchgate.net

Another approach utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as a nucleophilic CF3 source for oxidative trifluoromethylthiolation reactions. acs.org While broadly applicable, the specific adaptation for direct C-S bond formation on the quinoline core often requires prior functionalization or specific reaction conditions to control regioselectivity.

| Method | Reagent(s) | Key Features | Reference |

| Nucleophilic attack on activated quinoline | CF3S source, 2,4-dinitrobenzenesulfonyl chloride | Regioselective, good functional group tolerance | researchgate.net |

| Oxidative Trifluoromethylthiolation | (Trifluoromethyl)trimethylsilane (TMSCF3) | Utilizes a common nucleophilic CF3 source | acs.org |

Electrophilic trifluoromethylthiolation reagents donate a "CF3S+" synthon to a nucleophilic site on the quinoline ring. A notable example is the Cp*Rh(III)-catalyzed C(sp3)–H electrophilic trifluoromethylthiolation of 8-methylquinolines. acs.orgacs.org This method achieves regioselective trifluoromethylthiolation at the methyl group of 8-methylquinolines under mild conditions using a stable electrophilic trifluoromethylthiolating reagent. acs.orgacs.org The reaction exhibits high regioselectivity and provides the desired products in good yields for a variety of substituted 8-methylquinolines. acs.orgacs.org

The development of bench-stable electrophilic trifluoromethylthiolating reagents has been instrumental in advancing this area. acs.orgacs.org These reagents, in conjunction with transition metal catalysis, allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| CpRh(III) | 8-methylquinoline | 8-(((Trifluoromethyl)thio)methyl)quinoline | Good | acs.org |

| CpRh(III) | 7-Fluoro-8-methylquinoline | 7-Fluoro-8-(((trifluoromethyl)thio)methyl)quinoline | Good | acs.org |

| CpRh(III) | 7-Methyl-8-methylquinoline | 7-Methyl-8-(((trifluoromethyl)thio)methyl)quinoline | 85% | acs.org |

| CpRh(III) | (E)-6-Styryl-8-methylquinoline | (E)-6-Styryl-8-(((trifluoromethyl)thio)methyl)quinoline | 70% | acs.org |

Free radical pathways provide a powerful tool for the synthesis of trifluoromethylthio-substituted quinolines, often through a cascade cyclization reaction. A silver-promoted trifluoromethylthiolation/cascade cyclization of o-propargyl arylazides has been reported. acs.org This strategy, using AgSCF3 as the trifluoromethylthio source and Na2S2O8 as an oxidant, allows for the construction of SCF3-substituted quinolines through the formation of a C(sp2)–SCF3 bond and a C–N bond in a single step. acs.org The reaction proceeds by generating a trifluoromethylthio radical that initiates a cyclization cascade. acs.org

This approach is applicable to a range of substituted o-propargyl arylazides, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring. acs.org The utility of this method has also been extended to the synthesis of trifluoromethylthio-substituted isoquinolines from o-alkynyl benzylazides. acs.org

| Substrate | Reagents | Product Type | Yield | Reference |

| o-Propargyl arylazides | AgSCF3, Na2S2O8 | Trifluoromethylthio-substituted quinolines | Moderate to Good | acs.org |

| o-Alkynyl benzylazides | AgSCF3, Na2S2O8 | Trifluoromethylthio-substituted isoquinolines | Moderate to Good | acs.org |

Direct C-H trifluoromethylthiolation catalyzed by transition metals represents a highly efficient and atom-economical strategy. Various metals, including palladium and copper, have been employed for this purpose. beilstein-journals.orgnih.gov

Palladium-catalyzed C-H trifluoromethylthiolation has been demonstrated for heteroaromatic compounds like quinoline. beilstein-journals.org For instance, using a palladium catalyst, the trifluoromethylthiolation of quinoline can be achieved with good yield. beilstein-journals.org Similarly, palladium catalysis has been used for the trifluoromethylthiolation of acrylamide (B121943) derivatives derived from 8-aminoquinoline, showcasing the versatility of this approach. nih.govbeilstein-journals.org

Copper-promoted trifluoromethylthiolation of benzamide (B126) derivatives at the ortho-position via C-H bond activation has also been reported, providing a pathway that could be adapted for quinoline systems. beilstein-journals.org These methods often utilize electrophilic SCF3 sources and directing groups to achieve high regioselectivity. beilstein-journals.orgnih.gov

| Catalyst | Substrate Type | Key Feature | Reference |

| Palladium | Quinoline, Isoquinoline | Direct C(sp2)-H functionalization | beilstein-journals.org |

| Palladium | Amides from 8-aminoquinoline | Cleavable directing group | beilstein-journals.org |

| Copper | Benzamide derivatives | Ortho-position C-H activation | beilstein-journals.org |

Construction and Functionalization of the Quinoline Core

The synthesis of the quinoline skeleton itself, particularly when substituted with trifluoromethyl groups, is a critical aspect. Annulation reactions, including adaptations of the classic Friedländer synthesis, are prominent methods for constructing these complex heterocyclic systems.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. researchgate.netijcce.ac.ir This method has been adapted for the synthesis of 4-trifluoromethyl-substituted quinolines. researchgate.net For example, proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds under mild conditions, producing good to excellent yields. researchgate.net Trifluoroacetic acid has also been utilized as an efficient catalyst for this transformation under solvent-free conditions. tandfonline.com

Beyond the traditional Friedländer approach, other catalytic annulation reactions have been developed. A copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines provides an efficient route to 4-trifluoromethyl quinolines in very good yields under redox-neutral conditions. organic-chemistry.orgacs.orgacs.org This method demonstrates a broad substrate scope, accommodating various substituents and even extending to the synthesis of ferrocene-substituted fluorine-containing quinolines. organic-chemistry.orgacs.orgacs.org Gold(III)-catalyzed annulation of electron-deficient alkynes and 2-amino-arylcarbonyls also offers a modular, one-step access to a wide range of diversely substituted quinolines. nih.gov

| Method | Catalyst/Reagents | Reactants | Product | Reference |

| Friedländer Annulation | Proline potassium salt | 2-Trifluoroacetyl anilines, Carbonyl compounds | 4-Trifluoromethyl-substituted quinolines | researchgate.net |

| Friedländer Annulation | Trifluoroacetic acid | 2-Aminoaryl ketone, β-Dicarbonyl compounds | Poly-substituted quinolines | tandfonline.com |

| Friedländer Annulation | P2O5/SiO2 | 2-Aminoaryl ketones, Carbonyl compounds | Poly-substituted quinolines | researchgate.netijcce.ac.ir |

| Copper-Catalyzed Annulation | CuI | Ketone oxime acetates, ortho-Trifluoroacetyl anilines | 4-Trifluoromethyl quinolines | organic-chemistry.orgacs.orgacs.org |

| Gold-Catalyzed Annulation | PicAuCl2 | Electron-deficient alkynes, 2-Amino-arylcarbonyls | 3-Substituted quinolines | nih.gov |

Palladium-Catalyzed Cyclization Processes (e.g., Sonogashira-Alkyne Carbocyclization)

Palladium-catalyzed reactions are powerful tools in organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov These methods facilitate the rapid construction of complex molecules, sometimes through multiple bond-forming reactions in a single step, known as tandem or cascade processes. nih.govrsc.org

A notable advancement in the synthesis of trifluoromethyl-containing quinolines is the palladium-catalyzed tandem Sonogashira-alkyne carbocyclization. nih.gov This method allows for the high-yielding preparation of 3,4-disubstituted 2-trifluoromethylquinolines from β-trifluoromethyl β-enaminoketones and arynes. nih.gov The reaction proceeds under mild conditions and demonstrates the efficiency of palladium catalysis in constructing the quinoline core. nih.gov

The general mechanism for the palladium-catalyzed synthesis of 2-trifluoromethylquinolines is depicted below.

Table 1: Key Features of Palladium-Catalyzed Sonogashira-Alkyne Carbocyclization

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium catalyst, often with a Copper(I) co-catalyst. | nih.govnumberanalytics.comorganic-chemistry.org |

| Reactants | β-Trifluoromethyl β-enaminoketones and arynes or aryl/vinyl halides and terminal alkynes. | nih.govnumberanalytics.com |

| Process | Tandem reaction involving Sonogashira coupling followed by alkyne carbocyclization. | nih.gov |

| Conditions | Generally mild, anhydrous, and anaerobic conditions may be required for classic Sonogashira protocols. | nih.govorganic-chemistry.org |

| Product | 3,4-disubstituted 2-trifluoromethylquinolines. | nih.gov |

| Advantages | High efficiency, good yields, and rapid construction of complex quinoline scaffolds. | nih.govnih.gov |

Desulfurization Annulation Strategies

Desulfurization annulation represents an effective strategy for the construction of quinoline rings. One such method involves a heating-induced desulfurization annulation of readily available CF3-imidoyl sulfoxonium ylides with isothiocyanates. researchgate.net This transformation is performed under metal- and additive-free conditions, providing a straightforward route to various biologically valuable 2-trifluoromethyl-4-aminoquinolines. researchgate.net

Another approach utilizes an iodine-mediated desulfurative cyclization. researchgate.net This one-pot method for synthesizing quinolines involves a Lewis acid-catalyzed cyclization followed by the iodine-mediated desulfurization step. researchgate.net Although high temperatures are sometimes required for the desulfurization step, this strategy offers an efficient pathway to the quinoline core. researchgate.net

Table 2: Comparison of Desulfurization Annulation Methods

| Method | Key Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Heating-Induced Annulation | CF3-imidoyl sulfoxonium ylides, Isothiocyanates | Metal- and additive-free, heating | 2-Trifluoromethyl-4-aminoquinolines | researchgate.net |

Condensation Reactions Involving Trifluoromethyl Ketones

Condensation reactions are a cornerstone in the synthesis of quinoline derivatives, with trifluoromethyl ketones serving as versatile building blocks. The presence of the trifluoromethyl group can influence the reactivity and selectivity of these reactions. nih.gov

A common strategy is the condensation of α,β-unsaturated trifluoromethyl ketones with anilines. researchgate.netrsc.org In the presence of an acid catalyst like trichloroacetic acid, this reaction yields 2-trifluoromethyl quinolines, demonstrating a reversal of regiochemistry compared to the standard Skraup-Doebner-Von Miller synthesis. researchgate.net Similarly, intermolecular condensation of anilines, such as 4-bromo-3-fluoroaniline, with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid is a known method for producing trifluoromethylated quinolones. mdpi.com

Furthermore, catalyst-free condensation reactions have been developed. For instance, m-phenylenediamine (B132917) reacts with unsymmetrical 1,3-diketones containing a trifluoromethyl group to selectively produce 7-aminoquinolines. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group directs the condensation and obviates the need for a catalyst. nih.gov Another example involves the reaction of 2-methoxy-3-trifluoroacetyl-4-quinolylamine with ketones in the presence of pyrrolidine (B122466) to exclusively yield benzo[h] nih.govresearchgate.netnaphthyridine derivatives. clockss.org

Table 3: Examples of Condensation Reactions for Trifluoromethyl-Quinoline Synthesis

| Ketone Substrate | Reaction Partner | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated trifluoromethyl ketones | Anilines | Trichloroacetic acid (TCA) | 2-Trifluoromethyl quinolines | researchgate.netrsc.org |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 4-Bromo-3-fluoroaniline | Polyphosphoric acid, 130 °C | 6-Bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | mdpi.com |

| Unsymmetric 1,3-diketones with CF3 group | m-Phenylenediamine | Catalyst-free | 2,4-Disubstituted 7-aminoquinolines | nih.gov |

Multi-Component Reaction Approaches to Thioquinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from three or more starting materials. rsc.orgrug.nl These reactions are characterized by high atom and step economy, making them attractive for generating diverse chemical libraries. researchgate.netnih.gov

Several MCRs have been successfully employed for the synthesis of quinoline and thioquinoline scaffolds. rsc.org For example, a three-component domino reaction involving cyclohexane-1,3-dione-derived enaminones, 5-alkenyl rhodanines, and haloalkanes yields a variety of 3-thioquinoline-2,5-diones. researchgate.net This protocol constructs a C-S bond at the C-3 position of the quinoline-2,5-dione (B12364429) framework through a sequence of conjugate addition, ammonolysis, elimination, and nucleophilic substitution. researchgate.net

In the context of trifluoromethylated quinolines, a thermally-induced multi-component reaction of CF3-substituted imidoyl sulfoxonium ylides, amines, and (triphenylphosphonio)difluoroacetate (B2812620) has been developed to provide facile access to 2-trifluoromethyl-4-aminoquinolines in high yields. researchgate.net The versatility of MCRs enables the tailored introduction of various functional groups and substitution patterns, which is highly valuable for medicinal chemistry and materials science. rsc.org

Synthesis of Thioquinoline Precursors (e.g., from Hydroxyquinolines via Thiolation)

The synthesis of thioquinoline precursors is a critical step for accessing compounds like 2-((Trifluoromethyl)thio)quinoline. A common and effective method involves the conversion of hydroxyquinolines to their thio-analogs. The thiol group (-SH) is acidic and can be deprotonated by a base to form a thiolate anion (Ar-S⁻). mdpi.com This nucleophilic anion can then react with various electrophiles.

The synthesis of aminomethylated 8-hydroxyquinolines via the Mannich reaction is a well-established modification method for the quinoline core, showcasing its reactivity. mdpi.comnih.gov While not a direct thiolation, this demonstrates the feasibility of functionalizing the quinoline ring.

A more direct pathway to thio-precursors involves the conversion of a hydroxyquinoline to a chloro derivative, for example, by treatment with phosphorus oxychloride. This chlorinated intermediate can then undergo nucleophilic substitution with a thiol-containing reagent to introduce the sulfur moiety. For instance, the synthesis of pyrimidine-quinolone hybrids has been achieved using 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones as key intermediates, highlighting the use of thio-functionalized quinolines in convergent synthetic pathways. nih.gov

Mechanistic Investigations and Chemical Reactivity of 2 Trifluoromethyl Thio Quinoline

Redox Transformations of the Thioether Linkage

The sulfur atom in the 2-((trifluoromethyl)thio)quinoline molecule is susceptible to redox transformations, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone derivatives through oxidation.

The thioether linkage in aryl trifluoromethyl sulfides can be selectively oxidized to produce the corresponding sulfoxides and, with more potent oxidizing conditions, the sulfones. The strong electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom less nucleophilic and therefore less reactive towards oxidation compared to non-fluorinated analogs. nih.gov However, controlled oxidation is readily achievable using specific reagents.

Commonly employed oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.govgoogle.com The use of hydrogen peroxide, often activated by trifluoroacetic acid (TFA), provides a highly selective, metal-free method for converting aryl trifluoromethyl sulfides into sulfoxides in high yields, while minimizing over-oxidation to the sulfone. nih.gov The TFA acts as both a solvent and an activator for H₂O₂. nih.gov The reaction is typically quantitative, and the choice between sulfoxide and sulfone products can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. google.comjchemrev.comorganic-chemistry.org For instance, using one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide, whereas using two or more equivalents leads to the sulfone. google.com

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Expected Product | Reference |

|---|---|---|---|

| This compound | 1.2 eq. H₂O₂ (30%), TFA, 0 °C | 2-((Trifluoromethyl)sulfinyl)quinoline (Sulfoxide) | nih.gov |

| This compound | >2.0 eq. m-CPBA, CH₂Cl₂, rt | 2-((Trifluoromethyl)sulfonyl)quinoline (Sulfone) | google.comorganic-chemistry.org |

The conversion of a thioether, particularly an aryl trifluoromethyl thioether, to an amine via reductive cleavage of the carbon-sulfur bond is not a commonly reported transformation. Literature primarily focuses on the synthesis of aminoquinolines through other routes, such as nucleophilic substitution of haloquinolines or multi-step synthetic sequences. While methods for reductive desulfurization of thiols and other thioethers exist, often employing radical mechanisms or metal catalysts, their applicability to cleaving the robust C-S bond in this compound to yield 2-aminoquinoline (B145021) has not been well-documented. nih.gov Research into C-F bond cleavage in trifluoromethyl arenes suggests that reductive pathways can generate radical intermediates, but these are typically exploited for other functionalizations rather than C-S bond scission. researchgate.netresearchgate.net Therefore, this reductive pathway is considered less synthetically viable compared to other methods for introducing an amino group onto the quinoline (B57606) scaffold.

Nucleophilic Substitution Reactions at the Quinoline C2 Position

The C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The presence of a trifluoromethylthio (-SCF₃) group further enhances this effect. However, the viability of SNAr reactions at this position depends critically on the ability of the -SCF₃ moiety to function as a leaving group.

The strength of a leaving group is inversely related to the basicity of its conjugate base. libretexts.org While sulfonate groups like triflate are excellent leaving groups, the trifluoromethylthio anion (CF₃S⁻) is not as stable, making the -SCF₃ group a generally poor leaving group in comparison to halides or sulfonates. nih.govnih.gov Consequently, direct displacement of the -SCF₃ group by common nucleophiles like amines or alkoxides is challenging and not a standard synthetic route. Instead, the introduction of nucleophiles at the C2 position of quinolines is almost exclusively achieved by displacing superior leaving groups, such as halogens (e.g., -Cl, -Br). mdpi.com

Table 2: Plausible (but Challenging) Nucleophilic Substitution

| Reactant | Nucleophile (Nu⁻) | Potential Product | Note |

|---|---|---|---|

| This compound | R₂NH (Amine) | 2-(Dialkylamino)quinoline | Reaction is unlikely due to the poor leaving group ability of -SCF₃. libretexts.orgnih.gov |

| This compound | RO⁻ (Alkoxide) | 2-Alkoxyquinoline | Displacement of halides is the preferred method for this transformation. mdpi.com |

Intramolecular Cyclization and Annulation Reactions of Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. sioc-journal.cn The specific reaction depends on the nature and position of a secondary functional group on the quinoline scaffold. Transition-metal catalysis is often employed to facilitate these transformations. chim.it

For example, a derivative of this compound bearing an alkyne group at the C3 position could undergo intramolecular cyclization to form a new fused ring. Silver- or rhodium-catalyzed cycloisomerization reactions of substituted 2-alkynylquinolines have been shown to produce acridine (B1665455) and benzo[c]acridine derivatives. chim.it Similarly, a derivative functionalized with a carboxylic acid could potentially undergo an electrophile-promoted nucleophilic lactonization to form fused lactone structures, a strategy that has been applied to related thieno[2,3-b]quinolines. mdpi.com These strategies highlight the potential of the this compound core as a scaffold for building polycyclic aromatic systems. researchgate.netuomustansiriyah.edu.iq

Table 3: Hypothetical Intramolecular Cyclization of Derivatives

| Starting Derivative | Reaction Type | Potential Fused Product | Relevant Precedent |

|---|---|---|---|

| 3-Alkynyl-2-((trifluoromethyl)thio)quinoline | Ag(I) or Rh(III) catalyzed cycloisomerization | Substituted Acridine or Benzo[c]acridine | chim.it |

| 3-Carboxy-2-((trifluoromethyl)thio)quinoline | Electrophile-promoted lactonization | Fused Thieno[2,3-b]quinoline Lactone | mdpi.com |

| N-(2-alkynylphenyl)-2-((trifluoromethyl)thio)quinolineamine | Palladium-catalyzed intramolecular annulation | Fused Indoloquinoline System | mdpi.com |

Intermolecular Reactions and Cross-Coupling Methodologies

While the -SCF₃ group itself is not typically displaced, halogenated derivatives of this compound are valuable substrates for intermolecular cross-coupling reactions, enabling the formation of new carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type condensations, are powerful methods for forming C-N and C-O bonds. organic-chemistry.orgrug.nlorganic-chemistry.orgnih.gov A derivative, such as 6-bromo-2-((trifluoromethyl)thio)quinoline, could be coupled with a variety of amines or alcohols to introduce new functional groups onto the quinoline ring system.

The Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine (B1218219) ligands, is highly effective for coupling aryl halides with primary or secondary amines, amides, or N-heterocycles. organic-chemistry.orgrug.nlresearchgate.netacs.org Similarly, the copper-catalyzed Ullmann reaction can be used to form C-O bonds with phenols or C-N bonds with amines, often under milder conditions than historical protocols. organic-chemistry.orgnumberanalytics.comscience.gov The reactivity of the halogen (I > Br > Cl) and the specific choice of catalyst, ligand, and base are critical for achieving high yields in these transformations. nih.gov

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reactant | Coupling Partner | Reaction Type | Potential Product | Reference |

|---|---|---|---|---|

| 6-Bromo-2-((trifluoromethyl)thio)quinoline | R₂NH (Amine) | Buchwald-Hartwig Amination | 6-(Dialkylamino)-2-((trifluoromethyl)thio)quinoline | organic-chemistry.orgnih.gov |

| 6-Bromo-2-((trifluoromethyl)thio)quinoline | ArOH (Phenol) | Ullmann Condensation | 6-Phenoxy-2-((trifluoromethyl)thio)quinoline | organic-chemistry.orgnih.gov |

| 6-Iodo-2-((trifluoromethyl)thio)quinoline | Pyrrole | Ullmann N-Arylation | 6-(1H-Pyrrol-1-yl)-2-((trifluoromethyl)thio)quinoline | nih.gov |

Alkynylation and Alkenylation Reactions

Detailed research findings on the direct alkynylation and alkenylation of this compound are not extensively documented in the reviewed scientific literature. The reactivity of the C-S bond in this specific compound towards typical transition-metal-catalyzed cross-coupling reactions like Sonogashira or Heck reactions has not been a focus of reported studies.

For context, related quinoline derivatives are known to undergo such transformations. For instance, 2-chloroquinolines are common substrates for palladium-catalyzed Sonogashira and Heck reactions to introduce alkynyl and alkenyl groups, respectively, at the C2 position. chim.it Similarly, C2-alkenylation can be achieved via palladium-catalyzed C-H activation of quinoline N-oxides. nih.gov However, the specific application of these methods to this compound, and the stability or reactivity of the C-SCF3 bond under these conditions, remains an area requiring further investigation.

Amidation Reactions

Direct amidation reactions involving the displacement or transformation of the 2-((trifluoromethyl)thio) group on the quinoline ring are not prominently described in available chemical literature. Methodologies for forming C-N bonds at the C2 position of quinolines typically involve other precursors.

For example, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, but it generally employs aryl halides or triflates as starting materials. scienceopen.comnih.gov Another established route involves the deoxygenative amination of quinoline N-oxides, which can be catalyzed by copper or proceed under metal-free conditions, to install an amino group at the C2 position. nih.gov The suitability of this compound as a substrate for amidation, either through direct substitution or a C-H activation pathway, has not been established in the reviewed literature.

Reactivity in Transition-Metal-Catalyzed Processes

The quinoline nucleus is a privileged scaffold in medicinal chemistry and is frequently manipulated using transition-metal catalysis. The C2 position is particularly susceptible to functionalization through C-H activation, often directed by the nitrogen atom of the quinoline ring or the oxygen of a corresponding N-oxide intermediate. nih.gov Palladium, rhodium, and copper are common metals used to forge new carbon-carbon and carbon-heteroatom bonds at this position. chim.itnih.gov

While the trifluoromethylthio group itself is a valuable moiety in drug design, its direct participation or influence as a directing group in C-H activation of the quinoline core at other positions is not well-documented. Research on closely related compounds, such as 2-chloro-3-(trifluoromethylthio)quinolines, shows that the trifluoromethylthio group can be tolerated during transition-metal-catalyzed reductions of other parts of the molecule. chim.it A study on the synthesis of novel quinoline derivatives via a palladium-catalyzed radical relay method for oxidative cross-coupling highlights the broad utility of such catalytic systems on the quinoline core, although specific reactivity with a C2-SCF3 substituent was not detailed. nih.gov

Deoxygenative C2-Heteroarylation of Quinoline N-Oxide Intermediates

A significant pathway for the functionalization of the C2 position of quinolines proceeds through quinoline N-oxide intermediates. These intermediates enhance the reactivity of the C2-H bond, making it susceptible to nucleophilic attack and subsequent functionalization in a process known as deoxygenative functionalization.

A key example of this reactivity is the synthesis of quinoline-2-thiones through the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea (B124793), activated by triflic anhydride. organic-chemistry.org This metal-free method demonstrates a robust way to form a C-S bond at the C2 position with high regioselectivity. The proposed mechanism involves the activation of the N-oxide by triflic anhydride, followed by nucleophilic attack of thiourea at the C2 position and subsequent cyclization and rearrangement to yield the quinoline-2-thione. organic-chemistry.org

This mechanistic framework is highly relevant to the potential synthesis of this compound. While not explicitly demonstrated for this compound, a similar deoxygenative pathway could be envisioned using a suitable trifluoromethylthiolating agent in place of thiourea.

Furthermore, a method for the synthesis of SCF3-substituted quinolines has been reported via a silver-promoted trifluoromethylthiolation and cascade cyclization of ortho-propargyl arylazides. acs.org In this reaction, the trifluoromethylthio group is incorporated during the construction of the quinoline ring system itself. The process, triggered by a reaction at the carbon-carbon triple bond, leads to the formation of a C(sp²)-SCF3 bond and a C-N bond in a single operation. acs.org

The following table summarizes the scope of a related deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds without a metal catalyst and illustrates the utility of N-oxide activation for C2 functionalization.

| Entry | Quinoline N-Oxide Substituent | Product | Yield (%) |

| 1 | H | 2-(1H-1,2,3-Triazol-1-yl)quinoline | 92 |

| 2 | 4-Me | 4-Methyl-2-(1H-1,2,3-triazol-1-yl)quinoline | 90 |

| 3 | 6-OMe | 6-Methoxy-2-(1H-1,2,3-triazol-1-yl)quinoline | 85 |

| 4 | 6-Cl | 6-Chloro-2-(1H-1,2,3-triazol-1-yl)quinoline | 81 |

| 5 | 8-Allyl | 8-Allyl-2-(1H-1,2,3-triazol-1-yl)quinoline | 84 |

| Data derived from studies on deoxygenative C2-heteroarylation. Current time information in Chatham County, US. |

Applications and Functional Exploration in Chemical Science

Role as an Advanced Building Block in Complex Molecule Synthesis

The unique structural features of 2-((Trifluoromethyl)thio)quinoline make it an attractive building block for the synthesis of more complex molecular architectures. Its quinoline (B57606) core provides a rigid framework, while the trifluoromethylthio group offers a site for further functionalization and can modulate the reactivity of the heterocyclic system.

Development of Divergent Synthetic Pathways

The synthesis of quinoline derivatives is a well-established field, with numerous methods available for constructing the core ring system. researchgate.net The preparation of this compound itself can be approached through several synthetic strategies. One common method involves the reaction of a suitable quinoline precursor, such as a 2-haloquinoline, with a trifluoromethylthiolating agent. For instance, the reaction of 2-chloroquinolines with silver trifluoromethylthiolate (AgSCF3) can provide a direct route to the desired product. researchgate.net

Furthermore, the development of divergent synthetic pathways allows for the generation of a library of derivatives from a common intermediate. Starting from this compound, chemists can perform various transformations on the quinoline ring or the trifluoromethylthio group to create a diverse set of molecules for screening in different applications. For example, electrophilic aromatic substitution reactions on the benzene (B151609) portion of the quinoline ring can introduce additional functional groups, leading to a wide array of substituted analogs.

A notable synthetic approach involves a heating-induced desulfurization annulation of readily available CF3-imidoyl sulfoxonium ylides and isothiocyanates, which offers a metal- and additive-free method for constructing 2-trifluoromethylquinolines. researchgate.net Another strategy is the rhodium(III)-catalyzed C-H activation/[4+1] annulation of 2-aryl-3H-indoles and CF3-substituted imidoyl sulfoxonium ylides, which yields trifluoroacetimidoyl-substituted 11H-isoindolo[2,1-a]indoles through a cascade reaction involving C-H imidoylmethylation, tautomerization, and AgOAc-mediated C-N bond formation. researchgate.net These innovative synthetic methods highlight the ongoing efforts to access complex quinoline-based structures.

Utility in Constructing Carbon-Nitrogen and Carbon-Sulfur Bonds

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. mdpi.com While direct examples of this compound being used as a building block to construct C-N and C-S bonds are not extensively documented in the available literature, its structural motifs are relevant to these transformations.

The quinoline nitrogen can participate in N-alkylation or N-arylation reactions. Palladium-catalyzed C-N bond formation of heteroaryl chlorides with primary nitrogen nucleophiles is a well-established method that could potentially be applied to derivatives of this compound. chim.it

The trifluoromethylthio group, while generally stable, can under certain conditions be a leaving group or participate in radical reactions, enabling the formation of new C-S bonds. semanticscholar.org For instance, radical-radical cross-coupling strategies have been developed for the construction of C(sp3)-S bonds using aryl thiols. mdpi.com Additionally, multicomponent reactions have been reported for the synthesis of N-thiomethyl benzimidazoles via sequential C-N/C-S bond formation. mdpi.com These methodologies suggest the potential for developing novel reactions where the trifluoromethylthio group of this compound or its derivatives could be strategically manipulated.

Structure-Activity Relationship Studies in Medicinal Chemistry Contexts

The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. rsc.org The incorporation of the trifluoromethylthio group is a key strategy in modern medicinal chemistry to enhance the biological profile of lead compounds. The following sections explore the potential contributions of this compound and its analogs in various therapeutic areas based on structure-activity relationship (SAR) studies of related compounds.

Contributions to Antimicrobial Agents (Antibacterial and Antifungal Research)

Quinoline derivatives have a long history as antimicrobial agents. The introduction of a trifluoromethyl group into the quinoline structure has been shown to enhance antibacterial and antifungal activity. nih.gov

SAR studies on quinolone derivatives have revealed that the nature and position of substituents on the quinoline ring significantly influence their antimicrobial potency. researchgate.net For example, a series of quinolone derivatives containing different heterocyclic amines showed good activity against Gram-positive bacteria and moderate to comparable activity against certain fungal strains like Aspergillus niger and Candida albicans. nih.gov In another study, novel quinoline-thiazole derivatives were investigated as antimicrobial agents, with some compounds showing significant antibacterial activity against Staphylococcus aureus. acs.org

While specific data for this compound is limited, the known antimicrobial properties of both the quinoline core and the trifluoromethyl group suggest that this compound and its derivatives are promising candidates for further investigation as antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives This table is populated with data from related quinoline derivatives to illustrate the potential activity of the target compound.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Quinolone-hydantoin hybrid 19c | Staphylococcus aureus | 50 | nih.gov |

| Quinolone-hydantoin hybrid 19c | Pseudomonas aeruginosa | 50 | nih.gov |

| Quinoline-thiazole derivative 4g | Staphylococcus aureus | 7.81 | acs.org |

| Quinoline-thiazole derivative 4m | Staphylococcus aureus | 7.81 | acs.org |

Interactive Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinolone-hydantoin hybrid 19c | Staphylococcus aureus | 50 | nih.gov |

| Quinolone-hydantoin hybrid 19c | Pseudomonas aeruginosa | 50 | nih.gov |

| Quinoline-thiazole derivative 4g | Staphylococcus aureus | 7.81 | acs.org |

| Quinoline-thiazole derivative 4m | Staphylococcus aureus | 7.81 | acs.org |

Investigations in Anticancer Agent Design

The quinoline scaffold is a key component in a number of anticancer drugs. arabjchem.org The trifluoromethyl group is also a common feature in many modern anticancer agents due to its ability to enhance binding affinity and metabolic stability. nih.gov Research into quinoline-derived trifluoromethyl alcohols has identified potent growth inhibitors in zebrafish embryo models, with some compounds showing more potent anticancer activity than cisplatin (B142131) in in-vitro cell proliferation assays. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Derivatives This table includes data for related compounds to demonstrate the potential of the target compound class.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

| Quinoline-derived trifluoromethyl alcohol 2 | Zebrafish Embryo Model | LC50 = 14.14 | nih.gov |

| Quinoline-based diarylamide 17b | B-RAFV600K | 0.0616 | mdpi.com |

| Quinoline-based diarylamide 18a | B-RAFV600E | 0.114 | mdpi.com |

Interactive Table 2: Anticancer Activity Data

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Quinoline-derived trifluoromethyl alcohol 2 | Zebrafish Embryo Model | LC50 = 14.14 | nih.gov |

| Quinoline-based diarylamide 17b | B-RAFV600K | 0.0616 | mdpi.com |

| Quinoline-based diarylamide 18a | B-RAFV600E | 0.114 | mdpi.com |

Development of Antitubercular Agents

Tuberculosis remains a major global health threat, and there is an urgent need for new and effective antitubercular drugs. Quinoline-containing compounds have emerged as a promising class of antitubercular agents. nitk.ac.in The introduction of trifluoromethyl groups into the quinoline scaffold has been a successful strategy in the development of potent antitubercular drugs. nitk.ac.in

Several studies have reported the synthesis and antitubercular evaluation of quinoline derivatives. For example, a series of quinoline derivatives were synthesized from 2-trifluoromethyl aniline, and their hydrazone derivatives demonstrated very good antituberculosis activity. nitk.ac.in In another study, a series of 33 quinoline derivatives were evaluated for their in-vitro activity against Mycobacterium tuberculosis H(37)Rv, with some compounds showing significant activity. nih.gov

The development of 3,5-dinitrophenyl-containing 1,2,4-triazoles and their trifluoromethyl analogues has led to highly efficient antitubercular agents that inhibit decaprenylphosphoryl-β-d-ribofuranose 2′-oxidase. acs.org Although specific antitubercular data for this compound is not available, the established activity of related compounds makes it a scaffold of interest for future research in this area.

Table 3: Antitubercular Activity of Selected Quinoline Derivatives This table presents data for related compounds to highlight the potential of the target compound class.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Quinoline derivative 5e | Mycobacterium tuberculosis H(37)Rv | 6.25 | nih.gov |

| Quinoline derivative 5f | Mycobacterium tuberculosis H(37)Rv | 3.12 | nih.gov |

| 2-((4-fluorophenyl)thio)quinoline derivative | Mycobacterium tuberculosis H37Rv | - | researchgate.net |

| 3,5-dinitrophenyl-1,2,4-triazole analogue | Mycobacterium tuberculosis H37Rv | 0.03 µM | acs.org |

Interactive Table 3: Antitubercular Activity Data

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinoline derivative 5e | Mycobacterium tuberculosis H(37)Rv | 6.25 | nih.gov |

| Quinoline derivative 5f | Mycobacterium tuberculosis H(37)Rv | 3.12 | nih.gov |

| 2-((4-fluorophenyl)thio)quinoline derivative | Mycobacterium tuberculosis H37Rv | - | researchgate.net |

| 3,5-dinitrophenyl-1,2,4-triazole analogue | Mycobacterium tuberculosis H37Rv | 0.03 µM | acs.org |

Applications in Catalysis and Material Science

The quinoline framework is not only important in medicine but also serves as a versatile building block in catalysis.

Quinoline derivatives are widely used as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom within the heterocyclic ring system. chim.it The electronic and steric properties of the quinoline ligand can be tuned by adding substituents, which in turn influences the activity and selectivity of the metal catalyst.

For example, ketoiminate ligands that incorporate a quinoline moiety have been used to create tridentate Schiff base complexes with zinc. acs.org These complexes have been shown to be effective catalysts for the ring-opening polymerization of l-lactide. acs.org Similarly, quinoline thiosemicarbazone has been used as a ligand to prepare Palladium(II) complexes that catalyze hydrogenation reactions. researchgate.net The introduction of a 2-((Trifluoromethyl)thio) group would significantly alter the electronic character of the quinoline nitrogen, making it less basic due to the strong electron-withdrawing nature of the substituent. This modification could be exploited to modulate the Lewis acidity of the coordinated metal center, providing a tool for fine-tuning catalyst performance in various organic reactions.

Beyond acting as a primary ligand, quinoline-based molecules can function as catalyst modifiers, influencing the outcome of a reaction. The steric and electronic profile of the this compound molecule makes it a candidate for influencing the selectivity of catalytic transformations.

The steric bulk of the substituent at the 2-position can create a specific chiral pocket or restricted environment around the metal center, which can be used to direct the stereochemical outcome of a reaction. The strong electron-withdrawing properties of the -SCF3 group would modulate the electron density at the metal center. This electronic influence can affect the rates of key catalytic steps, such as oxidative addition and reductive elimination, thereby enhancing the selectivity for a desired product over potential side products. While direct application of this compound as a catalyst modifier is an area for further exploration, the principles of ligand modification suggest its potential to control selectivity in metal-catalyzed processes, such as cross-coupling and hydrogenation reactions. researchgate.net

Future Perspectives and Research Trajectories for 2 Trifluoromethyl Thio Quinoline

The strategic incorporation of the trifluoromethylthio (–SCF3) group into the quinoline (B57606) framework has opened up a wealth of opportunities in medicinal chemistry, materials science, and synthetic methodology. The compound 2-((Trifluoromethyl)thio)quinoline, as a representative of this class, stands at the forefront of ongoing research aimed at harnessing the unique properties conferred by the SCF3 moiety. This section outlines the future perspectives and research trajectories for this important chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the trifluoromethylthio (-SCF₃) group into quinoline derivatives?

- Methodological Answer : The -SCF₃ group can be introduced via nucleophilic substitution using Cu- or Pd-catalyzed coupling reactions. For example, electrophilic trifluoromethylthiolation reagents like AgSCF₃ or N-trifluoromethylthiosaccharin are effective for regioselective substitution at the quinoline 2-position. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reactivity and stability .

- Data Consideration : Monitor reaction progress using LCMS (e.g., m/z 742 [M+H]+ as in EP 4374877A2) and confirm regiochemistry via X-ray crystallography (e.g., CCDC 1983315 for analogous thiophene-substituted quinolines) .

Q. How does the trifluoromethylthio group influence the electronic properties of quinoline?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of -SCF₃ on the quinoline ring. Compare HOMO/LUMO levels with non-fluorinated analogs (e.g., 2-thioquinoline) using Gaussian or similar software. Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What analytical techniques are critical for characterizing 2-((trifluoromethyl)thio)quinoline?

- Methodological Answer : Use a combination of:

- HPLC (e.g., retention time 1.25 minutes under SQD-FA05 conditions) for purity assessment.

- ¹⁹F NMR to confirm -SCF₃ integration (δ ~40–45 ppm).

- X-ray crystallography to resolve structural ambiguities (refer to CCDC 1983315 for analogous structures) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

- Methodological Answer : Use directing groups (e.g., pyridine or amides) to steer -SCF₃ substitution to the 2-position. For example, a gold-catalyzed cyclization strategy with trifluoromethyl propargylamines can enforce regioselectivity (84% yield reported in Zhu et al., 2012). Alternatively, steric hindrance from bulky substituents (e.g., 6-methyl groups) can block competing sites .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilize the compound via:

- Protecting groups : Temporarily mask reactive sites (e.g., hydroxyl or amine groups) during synthesis.

- Formulation additives : Use antioxidants (e.g., BHT) in storage buffers.

- pH control : Maintain neutral conditions (pH 6–8) to prevent hydrolysis of the -SCF₃ moiety (observed in accelerated stability studies) .

Q. How does the trifluoromethylthio group impact biological activity in quinoline-based drug candidates?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing -SCF₃ analogs with -CF₃ or -SCH₃ derivatives. For example, evaluate in vitro potency against malaria parasites (Plasmodium falciparum) or cancer cell lines (IC₅₀ values). The -SCF₃ group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing solubility .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with catalytic sites (e.g., Pd(0) complexes). Machine learning platforms (e.g., Chemprop) trained on reaction databases can predict coupling efficiency with aryl halides or boronic acids .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical endpoints : Monitor purity via HPLC and quantify degradation products (e.g., quinoline-2-thiol) using LCMS.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life .

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Replicate protocols with rigorous control of:

- Reagent quality : Use anhydrous solvents (e.g., DMF stored over molecular sieves).

- Catalyst activation : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃).

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.